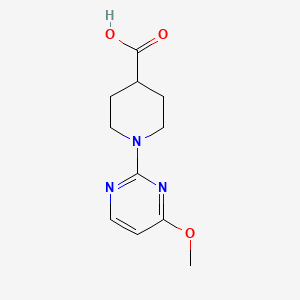

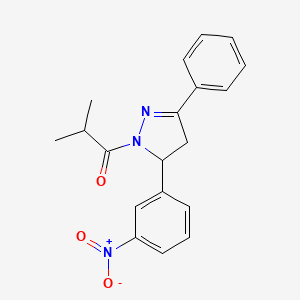

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

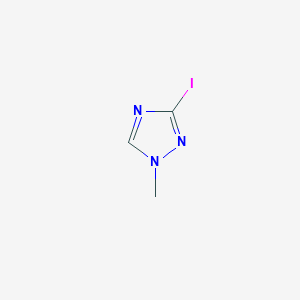

The compound contains several functional groups including a thiazole ring, an amide group, and a pyrrolidine ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The amide group could be introduced through a reaction with a carboxylic acid or an acyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications

Synthesis Methods and Chemical Properties

- Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces ester, N-substituted carboxamide, or peptide functionality in the thiazoles, demonstrating the compound's relevance in synthesizing diverse thiazole derivatives with potential biological activities (Kumar, Parameshwarappa, & Ila, 2013).

Biological and Medicinal Research Applications

- Thiazole derivatives, similar in structure to the compound , have been studied for their antimicrobial, antituberculosis, and anticancer activities. For example, Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in developing new antituberculosis drugs (Jeankumar et al., 2013).

Chemical Synthesis and Modification

- Other research focuses on the chemical synthesis and modification of thiazole derivatives to explore their biological applications further. Fadda et al. (2012) discussed the utility of enaminonitriles in heterocyclic synthesis, leading to the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This work underscores the versatility of thiazole compounds in synthesizing various heterocyclic structures with potential pharmacological applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial Activity

- Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and tested their antimicrobial activity. These compounds showed higher activity against certain strains of bacteria compared to reference drugs, indicating the thiazole derivatives' potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-25-12-4-2-3-10(7-12)18-15(23)8-11-9-26-17(19-11)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWXQLBWLYFDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)

![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)